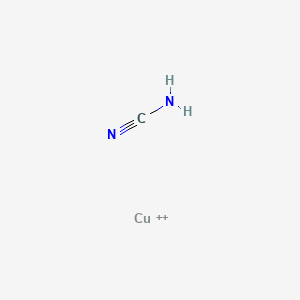
Copper cyanamidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper cyanamidate is an inorganic compound that features a copper ion coordinated with cyanamide ligands
准备方法
Synthetic Routes and Reaction Conditions: Copper cyanamidate can be synthesized through the reaction of copper salts with cyanamide. One common method involves the reaction of copper(II) sulfate with cyanamide in an aqueous solution, resulting in the formation of this compound and ammonium sulfate as a byproduct. The reaction is typically carried out under controlled pH conditions to ensure the complete conversion of reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to laboratory synthesis. Industrial processes would likely focus on optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions: Copper cyanamidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and nitrogen-containing byproducts.
Reduction: Reduction reactions can convert this compound to copper metal and release cyanamide.
Substitution: The cyanamide ligands in this compound can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products:
Oxidation: Copper oxide and nitrogen oxides.
Reduction: Copper metal and free cyanamide.
Substitution: Copper complexes with new ligands and free cyanamide.
科学研究应用
Copper cyanamidate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyanation and C-H activation processes.
Biology: this compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
作用机制
The mechanism of action of copper cyanamidate involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper ion acts as a Lewis acid, activating substrates for nucleophilic attack or facilitating electron transfer processes. The cyanamide ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity.
相似化合物的比较
Copper(II) cyanurate: Another copper-cyanamide complex with different coordination geometry and properties.
Copper(II) cyanide: A compound with similar cyanide ligands but different reactivity and applications.
Copper(II) acetate: A copper complex with acetate ligands, used in various catalytic and industrial processes.
Uniqueness: Copper cyanamidate is unique due to its specific coordination environment and the presence of cyanamide ligands, which impart distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential use in various fields make it a compound of significant interest.
属性
CAS 编号 |
20654-09-5 |
|---|---|
分子式 |
CH2CuN2+2 |
分子量 |
105.59 g/mol |
IUPAC 名称 |
copper;cyanamide |
InChI |
InChI=1S/CH2N2.Cu/c2-1-3;/h2H2;/q;+2 |
InChI 键 |
LGVWTVVZCINVCM-UHFFFAOYSA-N |
规范 SMILES |
C(#N)N.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


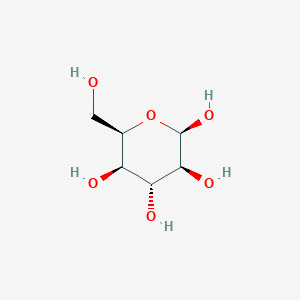

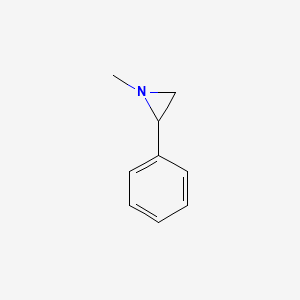


![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)

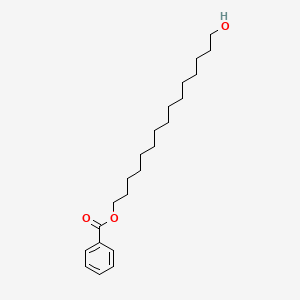
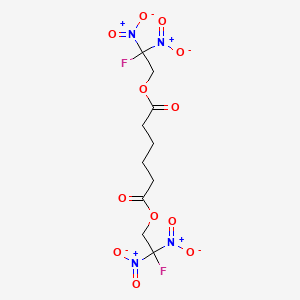


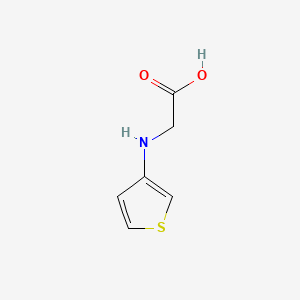
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)
![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
